molecular formula C15H15N3O B11097549 3,4,5-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol

3,4,5-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11097549
M. Wt: 253.30 g/mol
InChI Key: OFZFFQWLPRCQOI-UHFFFAOYSA-N
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Description

3,4,5-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol is a heterocyclic compound belonging to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,5-trimethylpyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3,4,5-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the additional methyl groups present in 3,4,5-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol.

    3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol: Contains fewer methyl groups compared to the target compound.

Uniqueness

The presence of three methyl groups and a phenyl group in this compound enhances its chemical stability and biological activity, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

3,4,5-trimethyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C15H15N3O/c1-9-10(2)15(19)16-14-13(9)11(3)17-18(14)12-7-5-4-6-8-12/h4-8H,1-3H3,(H,16,19)

InChI Key

OFZFFQWLPRCQOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=C1C(=NN2C3=CC=CC=C3)C)C

Origin of Product

United States

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